Evidence 1: Steric Bulk at the Amide Position—Pivalamide vs. Propionamide
The pivalamide (trimethylacetamide) side chain introduces a quaternary α-carbon with three methyl groups, creating substantially greater steric crowding around the amide carbonyl than the linear ethyl group of the propionamide analog. This steric parameter is quantified by the Taft steric substituent constant (Es): for tert-butyl, Es = −1.54, versus ethyl, Es = −0.07, representing an approximately 22-fold larger steric demand [1]. In medicinal chemistry, pivalamide groups are employed specifically to block amidase-mediated hydrolysis; the half-life of pivalamide-containing compounds in human liver microsomes typically exceeds that of unbranched amide analogs by 3- to 10-fold, depending on the scaffold context [2].
| Evidence Dimension | Steric hindrance at amide carbonyl (Taft Es constant) |
|---|---|
| Target Compound Data | Es = −1.54 (tert-butyl group of pivalamide) |
| Comparator Or Baseline | Propionamide analog (CAS 1797307-95-9): Es = −0.07 (ethyl group) |
| Quantified Difference | ~22-fold greater steric bulk (|Es| ratio); predicted metabolic stabilization of 3- to 10-fold increase in microsomal half-life |
| Conditions | Taft steric parameters from physical organic chemistry; metabolic stability extrapolated from published pivalamide-containing series in human liver microsome assays |
Why This Matters
For procurement decisions, the pivalamide group provides a quantifiably greater metabolic barrier than linear alkyl amides, directly relevant to lead optimization programs where amide hydrolysis is a primary clearance mechanism.
- [1] Taft RW. Polar and steric substituent constants for aliphatic and o-benzoate groups from rates of esterification and hydrolysis of esters. J Am Chem Soc. 1952;74(12):3120–3128. doi:10.1021/ja01132a049. View Source
- [2] Di L, Kerns EH. Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. 2nd ed. Academic Press; 2016. Chapter 12: Metabolic Stability; pp. 197–211. View Source
